coformycin

Descripción general

Descripción

coformycin, also known as pentostatin, is a purine nucleoside analog. It is a potent inhibitor of adenosine deaminase, an enzyme involved in purine metabolism. This compound has significant applications in the treatment of certain types of leukemia and other hematological malignancies .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of coformycin involves multiple steps. One common method starts with the ring closure of 2-amino-1-(5-amino-1H-imidazol-4-yl)ethanone dihydrochloride with triethyl orthoacetate or triethyl orthopropionate to form the ketoaglycons. These intermediates are then condensed with a protected glycosyl halide in the presence of stannic chloride to yield the ketonucleosides. Subsequent deprotection and reduction steps lead to the final product .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. Advanced purification techniques such as high-performance liquid chromatography (HPLC) are often employed to achieve the desired product quality .

Análisis De Reacciones Químicas

Types of Reactions

coformycin undergoes various chemical reactions, including:

Oxidation: This reaction can modify the hydroxyl groups present in the molecule.

Reduction: Reduction reactions can target the imidazole ring, altering its electronic properties.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms in the diazepine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can yield amines or alcohols .

Aplicaciones Científicas De Investigación

Biochemical Applications

Coformycin's primary biochemical application lies in its ability to inhibit adenosine deaminase. This inhibition has several downstream effects that are leveraged in both research and therapeutic contexts:

- Adenosine Metabolism Studies : this compound is used as a tool to study the metabolism of adenosine in various biological systems. By inhibiting adenosine deaminase, researchers can observe the accumulation of adenosine and its effects on cellular processes, particularly under conditions of hypoxia or stress .

- Cellular Response Investigations : The compound has been utilized to mimic metabolic disturbances in lymphocytes, allowing researchers to explore the cellular responses to altered adenosine levels. This application is particularly relevant in immunology and cancer research .

Therapeutic Applications

This compound has been investigated for its therapeutic potential, especially in oncology and immunology:

- Cancer Treatment : this compound has shown promise as an anticancer agent due to its ability to inhibit adenosine deaminase, which can lead to increased levels of adenosine that influence tumor microenvironments. It has been studied in conjunction with other chemotherapeutic agents for conditions such as adult T-cell leukemia/lymphoma .

- Graft-Versus-Host Disease : The compound is also being explored for its potential use in treating graft-versus-host disease (GVHD), a common complication following bone marrow transplants. By modulating the immune response through adenosine pathways, this compound may help manage GVHD .

Research Findings and Case Studies

Numerous studies have documented the effects and applications of this compound:

Mecanismo De Acción

The primary mechanism of action of coformycin is the inhibition of adenosine deaminase. This inhibition leads to the accumulation of deoxyadenosine triphosphate, which is toxic to lymphocytes. The compound selectively targets rapidly dividing cells, making it effective against certain types of leukemia .

Comparación Con Compuestos Similares

Similar Compounds

Cladribine: Another purine nucleoside analog used in the treatment of hairy cell leukemia.

Fludarabine: Used in the treatment of chronic lymphocytic leukemia.

Clofarabine: A newer nucleoside analog with applications in pediatric leukemia.

Uniqueness

coformycin is unique due to its potent inhibition of adenosine deaminase and its specific application in treating hairy cell leukemia. Its structure allows for selective targeting of lymphocytes, reducing the impact on other cell types .

Propiedades

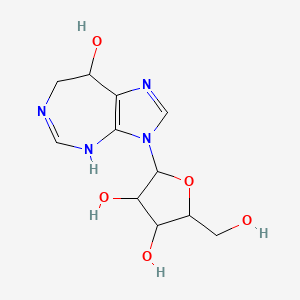

IUPAC Name |

2-(8-hydroxy-7,8-dihydro-4H-imidazo[4,5-d][1,3]diazepin-3-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4O5/c16-2-6-8(18)9(19)11(20-6)15-4-14-7-5(17)1-12-3-13-10(7)15/h3-6,8-9,11,16-19H,1-2H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOOVTUPUBVHMPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=C(NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50911591 | |

| Record name | 3-Pentofuranosyl-3,4,7,8-tetrahydroimidazo[4,5-d][1,3]diazepin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50911591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

11033-22-0 | |

| Record name | 3-Pentofuranosyl-3,4,7,8-tetrahydroimidazo[4,5-d][1,3]diazepin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50911591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.